molecular formula C18H19ClN2O2 B12452954 N'-(4-butylbenzoyl)-2-chlorobenzohydrazide

N'-(4-butylbenzoyl)-2-chlorobenzohydrazide

Cat. No.: B12452954
M. Wt: 330.8 g/mol
InChI Key: DYVLFNFGYLULSH-UHFFFAOYSA-N
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Description

N’-(4-butylbenzoyl)-2-chlorobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a butyl group attached to a benzoyl moiety and a chlorine atom attached to the benzohydrazide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide typically involves the reaction of 4-butylbenzoyl chloride with 2-chlorobenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of such reactors allows for better control over reaction parameters, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-butylbenzoyl)-2-chlorobenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazides, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N’-(4-butylbenzoyl)-2-chlorobenzohydrazide has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-butylbenzoyl chloride: A precursor in the synthesis of N’-(4-butylbenzoyl)-2-chlorobenzohydrazide.

    2-chlorobenzohydrazide: Another precursor used in the synthesis.

    N-(4-butylbenzoyl)-2-chlorobenzohydrazide: A closely related compound with similar structural features.

Uniqueness

N’-(4-butylbenzoyl)-2-chlorobenzohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N'-(4-butylbenzoyl)-2-chlorobenzohydrazide

InChI

InChI=1S/C18H19ClN2O2/c1-2-3-6-13-9-11-14(12-10-13)17(22)20-21-18(23)15-7-4-5-8-16(15)19/h4-5,7-12H,2-3,6H2,1H3,(H,20,22)(H,21,23)

InChI Key

DYVLFNFGYLULSH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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